3-[1-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid
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Overview
Description
3-[1-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a chlorophenyl group attached to the pyrazole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with β-keto esters or β-diketones. In this case, 4-chlorobenzaldehyde can be reacted with ethyl acetoacetate in the presence of hydrazine hydrate to form the pyrazole core.
Methylation: : The pyrazole ring is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate to introduce the methyl group at the 3-position.
Oxidation: : The resulting compound is oxidized to introduce the carboxylic acid group at the 4-position. This can be achieved using oxidizing agents like potassium permanganate or chromic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for efficiency and yield. Continuous flow reactors and automated systems might be employed to ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The carboxylic acid group can be further oxidized to produce more oxidized derivatives.
Reduction: : The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: : The chlorophenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromic acid, or other strong oxidizing agents.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nitric acid for nitration, bromine for halogenation.
Major Products Formed
Oxidation: : Higher carboxylic acids or other oxidized derivatives.
Reduction: : Pyrazoline derivatives.
Substitution: : Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrazole core and chlorophenyl group make it a versatile intermediate for various organic reactions.
Biology and Medicine
This compound has shown potential in biological and medical research. Pyrazole derivatives are known for their diverse pharmacological effects, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities. The specific biological activities of this compound would need to be evaluated through in vitro and in vivo studies.
Industry
In the pharmaceutical industry, this compound could be used in the development of new drugs. Its structural features make it a candidate for drug design and optimization.
Mechanism of Action
The mechanism by which 3-[1-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propionic acid: : This compound lacks the pyrazole ring and has a simpler structure.
4-Chlorophenol: : This compound contains a chlorophenyl group but lacks the carboxylic acid and pyrazole functionalities.
Uniqueness
The presence of the pyrazole ring and the carboxylic acid group in 3-[1-(4-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]propanoic acid makes it unique compared to simpler chlorophenyl derivatives. These structural features contribute to its potential biological and chemical properties.
Properties
IUPAC Name |
3-[1-(4-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-8-11(6-7-12(17)18)13(19)16(15-8)10-4-2-9(14)3-5-10/h2-5,11H,6-7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZYGGLDZBVAOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1CCC(=O)O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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